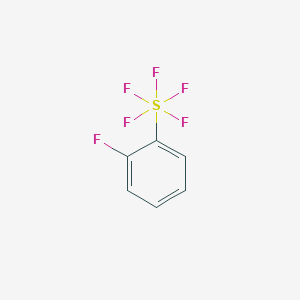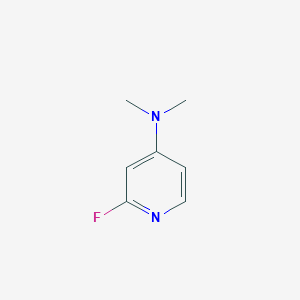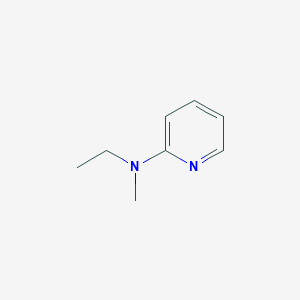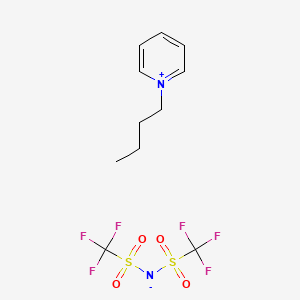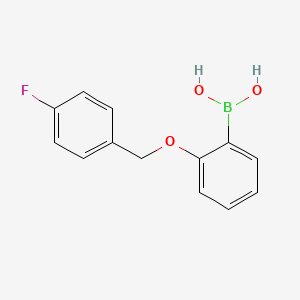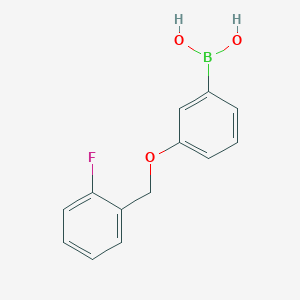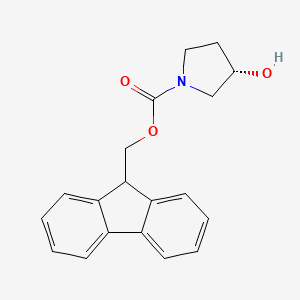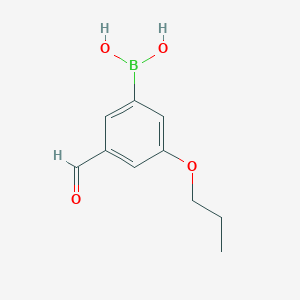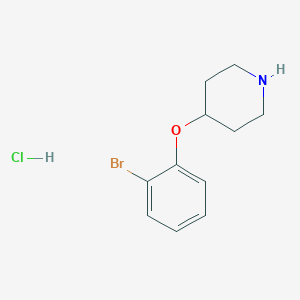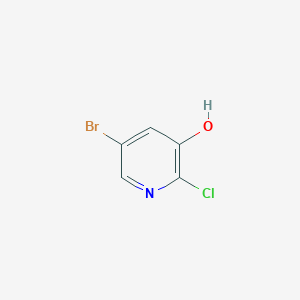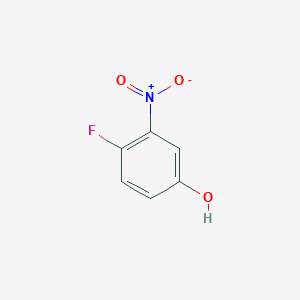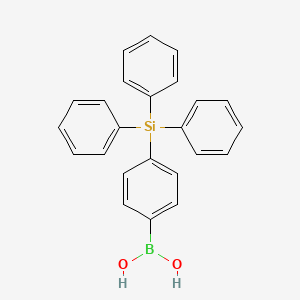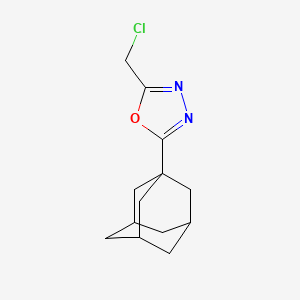
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole (ACMO) is a heterocyclic compound with a wide range of applications in the scientific field. It has been used as a catalyst in various chemical reactions, as an inhibitor of enzymes, and as a fluorescent dye for imaging and detection. ACMO is a versatile compound with a wide range of applications in the scientific field, making it an important tool for researchers.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies have been conducted on the synthesis and structural analysis of 1,3,4-oxadiazole derivatives, including adamantyl-substituted compounds. These compounds are synthesized through various chemical reactions, with their structures confirmed by spectroanalytical techniques and, in some cases, crystal structure determination (Khan et al., 2012). Spectroscopic investigations, such as FT-IR and FT-Raman, have also been utilized to analyze the vibrational wavenumbers and molecular properties of these compounds (Haress et al., 2015).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory properties of 2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole derivatives have been a focus of research. These studies demonstrate the potential of these compounds to produce good or moderate activities against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives have shown marked antifungal activity and dose-dependent anti-inflammatory activity in vivo (Kadi et al., 2007).
Anti-HIV and Anti-influenza Activities
Research into the anti-HIV and anti-influenza activities of these derivatives has yielded promising results. Certain compounds have been tested for their inhibitory activity against HIV-1 and HIV-2, with moderate activity observed, suggesting their potential as leads in the development of new antiviral agents. Additionally, some derivatives have shown high inhibitory activity against H1N1 influenza A viruses, highlighting their relevance in antiviral research (Seliverstova et al., 2018).
Antiproliferative Activity
A series of adamantanyl-1,3-thiazole and 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antiproliferative activity against various human tumor-derived cell lines. This research suggests that specific compounds within this series exhibit activity against certain cell lines, indicating their potential in cancer research (Zahid et al., 2009).
Safety And Hazards
The safety and hazards associated with a compound depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions.
Direcciones Futuras
The future directions for research would depend on the specific properties and potential applications of the compound. Adamantane and oxadiazole derivatives are areas of active research due to their wide range of biological activities1.
Please note that this is a general overview and may not apply directly to “2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole”. For more specific information, further research would be needed.
Propiedades
IUPAC Name |
2-(1-adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-7-11-15-16-12(17-11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWRCOVGLFMNRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

